molecular formula C16H12BrN3O6S2 B2688348 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate CAS No. 896007-73-1

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate

Cat. No.: B2688348
CAS No.: 896007-73-1
M. Wt: 486.31
InChI Key: GNXNWRZUJBFNNO-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C16H12BrN3O6S2 and its molecular weight is 486.31. The purity is usually 95%.
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Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromofuran-2-carboxylate is a complex organic molecule characterized by a unique structural arrangement that integrates a pyran ring, a thiadiazole moiety, and various functional groups. This structural diversity contributes to its promising biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

The molecular formula of this compound is C22H24N4O7S3C_{22}H_{24}N_{4}O_{7}S_{3} with a molecular weight of approximately 423.5 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing thiadiazole and pyran rings have been reported to show significant activity against various bacterial strains. In particular, compounds related to the target molecule have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's biological activity is also linked to its ability to inhibit key enzymes involved in various biochemical pathways. For example, derivatives of the compound have shown promising inhibitory effects against enzymes such as acetylcholinesterase (AChE) and urease. In one study, several synthesized compounds exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating their potential as effective enzyme inhibitors .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, inhibiting their activity and thereby affecting biological pathways. Interaction studies suggest that modifications on the thiadiazole and pyran rings can significantly influence binding affinity and specificity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in side chains and functional groups can lead to variations in biological activity. For example:

Compound NameMolecular FormulaKey Features
4-oxo-6-{[(5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyranSimilar thiadiazole moiety; larger side chain
4-oxo-6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyranCyclopropane substitution; potential variations in biological activity
4-oxo-6-{[(5-(propanoylamino)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyranDirectly related; variations in substituents could influence efficacy

This table illustrates how different structural modifications can lead to distinct biological activities.

Case Studies

Several studies have evaluated the biological activities of compounds related to the target molecule:

  • Anticancer Activity : A series of novel pyran derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. These studies indicated significant anti-proliferative effects linked to the activation of specific signaling pathways .
  • Inhibitory Effects on Kinases : Research has shown that certain derivatives can inhibit kinases such as Src family kinases (SFKs), which are critical for cancer progression. The inhibition of these kinases represents a promising therapeutic strategy .

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O6S2/c1-2-13(22)18-15-19-20-16(28-15)27-7-8-5-9(21)11(6-24-8)26-14(23)10-3-4-12(17)25-10/h3-6H,2,7H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXNWRZUJBFNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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